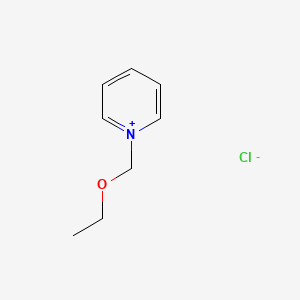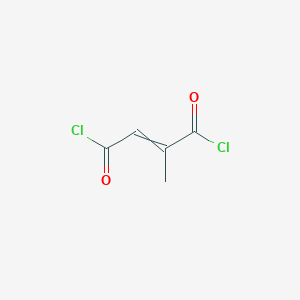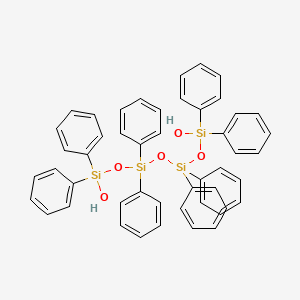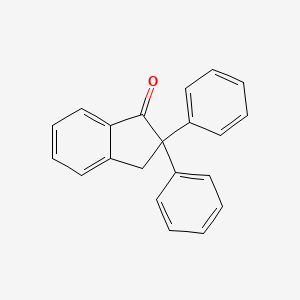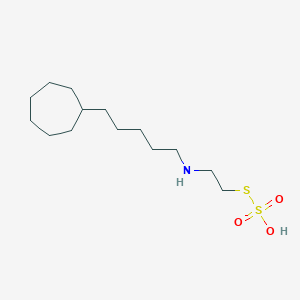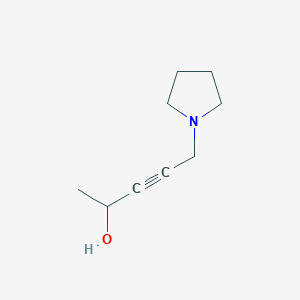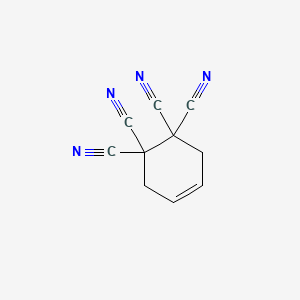
4-Cyclohexene-1,1,2,2-tetracarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclohexene-1,1,2,2-tetracarbonitrile is an organic compound with the molecular formula C10H6N4 It is characterized by the presence of four cyano groups attached to a cyclohexene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexene-1,1,2,2-tetracarbonitrile typically involves the reaction of cyclohexene with tetracyanoethylene under specific conditions. The reaction is carried out in the presence of a catalyst, often a Lewis acid, to facilitate the addition of the cyano groups to the cyclohexene ring. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to maintain consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-Cyclohexene-1,1,2,2-tetracarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.
Substitution: The cyano groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions vary depending on the type of reaction and the reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce amines. Substitution reactions can yield a wide range of products depending on the nucleophile used .
Aplicaciones Científicas De Investigación
4-Cyclohexene-1,1,2,2-tetracarbonitrile has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Cyclohexene-1,1,2,2-tetracarbonitrile involves its interaction with specific molecular targets and pathways. The cyano groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in changes in the structure and function of the target molecules, leading to the observed effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-Cyclohexene-1,1,2,2-tetracarbonitrile include:
- 4,4,5,5-Tetracyano-1-cyclohexene
- 4-Cyclohexene-1,2-dicarbonitrile
- 4,4,5,5-Tetracyano-1,2-cyclohexadiene
Uniqueness
This compound is unique due to the presence of four cyano groups attached to a cyclohexene ring. This structure imparts specific chemical properties and reactivity that distinguish it from other similar compounds.
Propiedades
Número CAS |
13358-22-0 |
|---|---|
Fórmula molecular |
C10H6N4 |
Peso molecular |
182.18 g/mol |
Nombre IUPAC |
cyclohex-4-ene-1,1,2,2-tetracarbonitrile |
InChI |
InChI=1S/C10H6N4/c11-5-9(6-12)3-1-2-4-10(9,7-13)8-14/h1-2H,3-4H2 |
Clave InChI |
VWONNTXWDHQSNW-UHFFFAOYSA-N |
SMILES canónico |
C1C=CCC(C1(C#N)C#N)(C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5-bis[(2R)-2-methylaziridin-1-yl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14707841.png)


